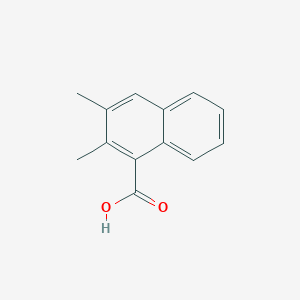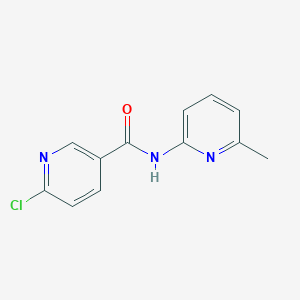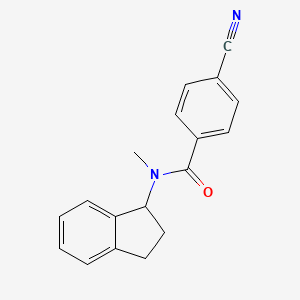![molecular formula C15H17NO3 B7458260 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid](/img/structure/B7458260.png)
3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid, also known as MNAp, is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of naphthalene, which is a common aromatic hydrocarbon. MNAp has shown promise in a variety of research applications, including as a fluorescent probe for imaging and as a tool for studying protein interactions.
作用機序
The mechanism of action of 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid is not fully understood, but it is believed to involve the binding of the compound to specific proteins. This compound has been shown to selectively bind to certain proteins, including histones and DNA-binding proteins. This binding may alter the conformation and activity of these proteins, leading to changes in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to selectively bind to certain proteins, including histones and DNA-binding proteins. This binding may alter the conformation and activity of these proteins, leading to changes in cellular processes. This compound has also been shown to have antioxidant properties, which may be beneficial in certain disease states.
実験室実験の利点と制限
One advantage of using 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid in lab experiments is its selectivity for certain proteins. This allows for the targeted study of specific cellular processes. Additionally, this compound has fluorescent properties, which can be useful for imaging studies. However, one limitation of using this compound is its potential toxicity. Careful consideration should be given to the concentration and duration of exposure when using this compound in lab experiments.
将来の方向性
There are many potential future directions for the study of 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid. One area of interest is the development of new fluorescent probes based on this compound. These probes could be used to study a wide range of cellular processes, including protein-protein interactions and signaling pathways. Additionally, the antioxidant properties of this compound could be further explored for their potential therapeutic applications. Finally, the development of more efficient synthesis methods for this compound could make this compound more widely available for research purposes.
合成法
3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid can be synthesized using a multi-step process that involves the reaction of various chemical reagents. One common method involves the reaction of 2-methoxynaphthalene with formaldehyde and ammonium acetate to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to yield this compound.
科学的研究の応用
3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid has been used in a variety of scientific research applications, including as a fluorescent probe for imaging. It has been shown to selectively bind to certain proteins and can be used to visualize their localization and interactions within cells. This compound has also been used as a tool for studying protein-protein interactions, as it can be used to monitor changes in protein conformation and dynamics.
特性
IUPAC Name |
3-[(2-methoxynaphthalen-1-yl)methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-19-14-7-6-11-4-2-3-5-12(11)13(14)10-16-9-8-15(17)18/h2-7,16H,8-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAUZGAWDLOLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7458190.png)
![N-carbamoyl-3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl-propylamino]propanamide](/img/structure/B7458201.png)



![1-ethyl-3-[4-[6-(ethylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458221.png)
![N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B7458226.png)
![4-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458239.png)

![11-(3,5-dimethylphenyl)-3-(prop-2-en-1-yl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458246.png)


